Cas no 118237-87-9 (((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol)
((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
- (-)-(1S,4R)-4-(2'-amino-6'-chloro-9'H-purin-9'-yl)cyclopent-2-enylmethanol
- 2-Cyclopentene-1-methanol,4-(2-amino-6-chloro-9H-purin-9-yl)-, (1R,4S)-rel-
- cis-(+/-)-2-Amino-6-chloro-9-<4-(hydroxymethyl)-2-cyclopenten-1-yl>-9H-purine
- [(1S,4R)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol
- DTXSID301158516
- (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-amino-6-chloropurinenucleoside
- SCHEMBL6694128
- (+-)-cis-(1S,4R)/(1R,4S)-4-(2-amino-6-chloro-9H-purin-9yl)-2-cyclopentene-1-methanol
- IHEDZPMXLKYPSA-NKWVEPMBSA-N
- AKOS022173382
- 118237-87-9
- cis-(+/-)-2-amino-6-chloro-9-[4-(hydroxymethyl)-2-cyclopenten-1-yl]-9H-purine
- (1r,4s)-4-(2-amino-6-chloro-9h-purin-9-yl)-2-cyclopentene-1-methanol
- [(1R,4S)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol
- 2-Cyclopentene-1-methanol, 4-(2-amino-6-chloro-9H-purin-9-yl)-, (1R,4S)-rel-
- [(1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol
- TS-00861
- MFCD13195618
- 216481-88-8
- NSC 613825
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- Inchi: 1S/C11H12ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H2,13,15,16)/t6-,7+/m0/s1
- InChI Key: IHEDZPMXLKYPSA-NKWVEPMBSA-N
- SMILES: ClC1C2=C(N=C(N)N=1)N(C=N2)[C@@H]1C=C[C@H](CO)C1
Computed Properties
- Exact Mass: 265.07300
- Monoisotopic Mass: 265.073038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 89.8
Experimental Properties
- Density: 1.74
- Boiling Point: 572°Cat760mmHg
- Flash Point: 299.7°C
- Refractive Index: 1.814
- PSA: 89.85000
- LogP: 1.75260
((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449040633-1g |
((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol |
118237-87-9 | 95% | 1g |
$918.75 | 2023-09-04 | |
| Chemenu | CM138660-1g |
((1R,4S)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol |
118237-87-9 | 95% | 1g |
$1018 | 2021-08-05 | |
| Chemenu | CM138660-1g |
((1R,4S)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol |
118237-87-9 | 95% | 1g |
$1018 | 2023-11-23 | |
| abcr | AB589621-100mg |
[(1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol; . |
118237-87-9 | 100mg |
€233.50 | 2025-04-22 | ||
| abcr | AB589621-250mg |
[(1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol; . |
118237-87-9 | 250mg |
€282.70 | 2025-04-22 | ||
| abcr | AB589621-1g |
[(1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol; . |
118237-87-9 | 1g |
€597.70 | 2025-04-22 | ||
| abcr | AB589621-5g |
[(1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol; . |
118237-87-9 | 5g |
€1867.10 | 2025-04-22 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613906-250mg |
((1R,4S)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol |
118237-87-9 | 98% | 250mg |
¥1747.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613906-500mg |
((1R,4S)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol |
118237-87-9 | 98% | 500mg |
¥3150.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613906-1g |
((1R,4S)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol |
118237-87-9 | 98% | 1g |
¥3763.00 | 2024-08-09 |
((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol Suppliers
((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol Related Literature
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Additional information on ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
Introduction to Chemical Compound ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol (CAS No. 118237-87-9)
The compound ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol, identified by its CAS number 118237-87-9, is a sophisticated organic molecule with significant potential in the field of pharmaceutical research and development. This compound belongs to a class of heterocyclic structures that have garnered considerable attention due to their diverse biological activities and structural complexity. The presence of both cyclopentene and purine moieties in its molecular framework suggests a unique set of chemical properties that make it a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of novel therapeutic agents derived from complex organic molecules. The structural features of ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol position it as a potential lead compound for various pharmacological applications. Specifically, the purine moiety is well-known for its role in nucleic acid synthesis and has been extensively studied for its antimicrobial and anticancer properties. The incorporation of this moiety into a cyclopentene backbone introduces additional conformational flexibility, which can be exploited to enhance binding affinity and selectivity towards biological targets.
The stereochemistry of the compound, indicated by the (1R,4S) configuration, is another critical aspect that contributes to its unique chemical profile. Chiral centers are often crucial for the biological activity of pharmaceutical compounds, as they can significantly influence how the molecule interacts with biological receptors and enzymes. The specific stereochemistry of ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol may play a pivotal role in determining its efficacy and safety profile in future pharmacological studies.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools have been instrumental in identifying potential binding interactions between ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol and various biological targets. For instance, studies suggest that the compound may interact with enzymes involved in DNA replication and repair, potentially making it a valuable candidate for developing treatments against certain types of cancer.
The chloro substituent on the purine ring is another feature that warrants attention. Halogenated purines are known to exhibit enhanced bioavailability and metabolic stability, which are desirable attributes for any drug candidate. The presence of this chloro group in ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol may contribute to its stability under physiological conditions and improve its overall pharmacokinetic properties.
In addition to its potential therapeutic applications, the compound has also attracted interest from the chemical synthesis community. The synthesis of complex heterocyclic molecules like ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-y)methanol presents unique challenges but also offers opportunities for innovation in synthetic methodology. Recent reports have highlighted novel catalytic approaches that can facilitate the construction of such intricate structures in a more efficient and scalable manner.
The methanol moiety at the 1-position of the cyclopentene ring is another interesting feature from a chemical perspective. This functional group can serve as a handle for further derivatization, allowing researchers to explore modified analogs with potentially enhanced biological activity. The versatility of this methanol group makes it a valuable asset in medicinal chemistry campaigns aimed at optimizing drug candidates.
From an industrial perspective, the development of processes for the large-scale production of compounds like ((1R,4S)-4-(2-Amino--6-chloro--9H--purin--9--y)cyclopent--2--en--1--y)methanol is crucial for translating laboratory findings into marketable pharmaceuticals. Advances in green chemistry principles have encouraged the adoption of sustainable synthetic routes that minimize waste and energy consumption. These efforts are not only environmentally beneficial but also economically advantageous in the long term.
The compound's potential as an intermediate in drug synthesis cannot be overstated. Many modern pharmaceuticals are multi-component molecules where each component plays a specific role in achieving the desired therapeutic effect. The structural complexity of ((1R,4S)-4-(2-Amino--6-chloro--9H--purin--9--y)cyclopent--2--en--1--y)methanol makes it an attractive building block for such polypharmacological agents.
In conclusion, the compound ((1R,4S)-4-(2-Amino---6-chloro---9H---purin---9---y)cyclopent---2---en---1---y)methanol (CAS No. 118237----87----9) represents a fascinating subject of study with significant implications for both academic research and industrial applications. Its unique structural features and potential biological activities position it as a promising candidate for further exploration in pharmaceutical development. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in shaping the future of medicinal chemistry.
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